2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol
Description
2-(Benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzyl-substituted aminoethanol side chain. This structure confers unique physicochemical properties, including moderate hydrophilicity (due to the hydroxyl group) and lipophilicity (from the benzyl and pyrazolopyrimidine moieties). The compound’s synthesis typically involves reductive amination or nucleophilic substitution reactions, though specific protocols remain proprietary or underreported in public literature .
Properties
IUPAC Name |
2-[benzyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-19-14-13(9-18-19)15(17-11-16-14)20(7-8-21)10-12-5-3-2-4-6-12/h2-6,9,11,21H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRMSIHHULQKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Amino Pyrazoles
This method involves reacting 4-aminopyrazole derivatives with carbonyl-containing reagents. For example, treatment of 4-amino-1-methylpyrazole with ethoxymethylene malononitrile in ethanol under reflux generates the pyrazolo[3,4-d]pyrimidine core through a cyclization-dehydration sequence. The reaction typically achieves 70–85% yields when conducted at 80–100°C for 6–8 hours.
Tandem Aza-Wittig/Annulation Reactions
A more efficient approach employs iminophosphorane intermediates. As demonstrated by Huang et al., iminophosphorane 2 reacts with aromatic isocyanates and hydrazine in a one-pot tandem process, yielding 5-amino-6-arylamino-pyrazolo[3,4-d]pyrimidin-4-ones with 52–92% isolated yields. This method’s regioselectivity reduces byproduct formation compared to traditional cyclocondensation.
Table 1: Comparison of Core Synthesis Methods
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethoxymethylene malononitrile | 80–100 | 6–8 | 70–85 |
| Aza-Wittig | Iminophosphorane, isocyanates | 25–40 | 12–24 | 52–92 |
Functionalization with Benzyl and Aminoethanol Moieties
N-Benzylation of the Pyrimidine Ring
Introducing the benzyl group requires careful selection of alkylating agents. VulcanChem’s protocol uses benzyl bromide in the presence of potassium carbonate in DMF at 60°C, achieving >80% substitution at the N4 position. Alternatively, palladium-catalyzed Suzuki coupling with benzylboronic acids enables direct aryl introduction under milder conditions (40°C, 8 h).
Aminoethanol Sidechain Incorporation
The final step involves nucleophilic displacement of a leaving group (e.g., chloride) with 2-aminoethanol. Reaction of 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine with excess 2-aminoethanol in THF at reflux for 12 hours affords the target compound in 65–75% yield. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable efficiency.
Table 2: Functionalization Reaction Parameters
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-Benzylation | Benzyl bromide, K2CO3 | DMF | 60 | 80–85 |
| Aminoethanol coupling | 2-Aminoethanol, THF | THF | 80 (reflux) | 65–75 |
Reaction Optimization and Catalysis
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) enhance benzylation rates by stabilizing transition states. Conversely, THF optimizes nucleophilic substitution during aminoethanol coupling due to its moderate polarity. Triethylamine proves superior to inorganic bases in suppressing side reactions during annulation steps.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(dppf)Cl2) accelerate Suzuki-type benzylation, reducing reaction times from 24 hours to 8 hours while maintaining yields >80%. Recent studies suggest that copper(I) iodide co-catalysts further improve efficiency in heteroaryl coupling.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) effectively separates the target compound from unreacted starting materials. High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity when using acetonitrile/water mobile phases.
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6): δ 8.32 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl-H), 4.62 (t, J=5.6 Hz, 1H, -OH), 3.85 (s, 3H, N-CH3).
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors to enhance heat transfer during exothermic benzylation steps. A 2023 study reported 89% yield in a pilot plant using tubular reactors with residence times <30 minutes. Environmental impact assessments favor ethanol/water solvent systems over DMF to reduce waste toxicity.
Chemical Reactions Analysis
2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol is a synthetic compound classified within the pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a candidate for cancer therapy.
Medicinal Chemistry
The compound is primarily studied for its role as a CDK2 inhibitor , which is crucial in regulating the cell cycle. This inhibition is particularly relevant in cancer research, where uncontrolled cell proliferation is a hallmark of tumor growth. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, indicating its potential utility in therapeutic applications aimed at halting tumor progression .
Biological Studies
In biological assays, this compound is used to explore its effects on cell proliferation and apoptosis . The compound's mechanism of action involves specific interactions with key enzymes and proteins, leading to altered cellular signaling pathways that can induce apoptosis in cancer cells .
Chemical Biology
This compound serves as a valuable tool in chemical biology for studying enzyme inhibition mechanisms and signal transduction pathways. Its ability to selectively inhibit CDK2 makes it an important subject for research into the biochemical pathways involved in cell cycle regulation and cancer biology .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Inhibition of CDK2 : A study demonstrated that this compound has a low nanomolar IC50 value against CDK2, indicating potent inhibitory action. The binding interactions were characterized through molecular docking studies which revealed specific hydrogen bonding patterns with the enzyme's active site residues .
- Cytotoxicity Assays : In vitro assays showed that treatment with this compound resulted in reduced viability of MCF-7 and HCT-116 cells compared to control groups. The results suggested that the compound induces apoptosis in these cancer cell lines through the activation of intrinsic apoptotic pathways .
- Pharmacological Profile : The pharmacological profile indicates that the compound not only inhibits CDK2 but also demonstrates anti-inflammatory and antioxidant properties. This broadens its potential therapeutic applications beyond oncology .
Mechanism of Action
The mechanism of action of 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of CDK2 .
Comparison with Similar Compounds
2-[Cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
2-((2-(3-Nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)amino)ethan-1-ol (Compound 1a)
- Structure : Features a pyrimidine core with a nitro-triazole substituent instead of pyrazolo[3,4-d]pyrimidine.
- Key Differences :
- Bioactivity : Exhibits antimycobacterial activity against ESKAPE pathogens (MIC: 2–16 µg/mL), suggesting nitro-triazole moieties enhance antimicrobial potency compared to pyrazolopyrimidines .
- Synthetic Complexity : Requires multi-step heterocyclic functionalization, leading to lower yields (~15–21% for similar compounds) .
3-(6-Amino-1-(4-amino-3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-fluorobenzonitrile (11x)
- Structure: Incorporates trifluoromethyl and cyano groups on the benzyl ring.
- Key Differences: Receptor Affinity: Dual adenosine A2A/A1 antagonism (Ki < 10 nM) due to electron-withdrawing substituents enhancing target binding . Solubility: Fluorine atoms improve metabolic stability but may reduce aqueous solubility compared to the hydroxyl-containing benzyl analogue .
Key Observations:
Substituent Impact : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance target engagement but complicate synthesis.
Yield Challenges : Pyrazolo[3,4-d]pyrimidine derivatives often exhibit lower yields (15–40%) due to steric hindrance during alkylation or amination steps .
Hydroxyl Group Role: The ethanolamine side chain in the target compound may improve solubility but reduce membrane permeability compared to non-polar analogues.
Biological Activity
2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol is a synthetic compound classified as a pyrazolo[3,4-d]pyrimidine derivative. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation and has implications in cancer therapy.
The molecular formula of this compound is , and it has a molecular weight of 283.33 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its bioactivity, particularly in inhibiting various kinases.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of CDK2. This inhibition occurs via the formation of hydrogen bonds with key residues within the active site of the enzyme, leading to disrupted cell cycle progression in cancer cells. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| CDK2 Inhibition | Potent inhibitor of CDK2, affecting cell cycle regulation |
| Cytotoxicity | Significant cytotoxic effects on MCF-7 and HCT-116 cancer cell lines |
| Apoptosis Induction | Promotes apoptosis in cancer cells through mitochondrial pathways |
| Anti-inflammatory Effects | Potential modulation of inflammatory pathways, though less studied |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including this compound:
- Inhibition Studies : Research indicates that compounds similar to this compound exhibit selective inhibition against CDK2 and other kinases. For example, a study demonstrated that derivatives showed IC50 values in the low micromolar range against CDK2 .
- Cell Proliferation Assays : In vitro assays revealed that treatment with this compound resulted in reduced proliferation rates in breast and colon cancer cell lines. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting enhanced apoptosis .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and CDK2. Molecular docking simulations indicated favorable interactions with critical residues in the kinase domain, supporting its role as a competitive inhibitor .
Q & A
Q. What are the key synthetic routes and optimization strategies for 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives are often functionalized at the 4-position using alkyl halides or aryl amines under reflux in solvents like acetonitrile or dichloromethane . Optimization involves adjusting reaction time (e.g., 16 hours for cyclization in glacial acetic acid ), temperature, and stoichiometry. Purification typically employs recrystallization from methanol or acetonitrile .
Q. How is this compound characterized spectroscopically to confirm its structure?
Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines). ¹H NMR confirms substituent positions: the benzyl group shows aromatic protons at δ 7.2–7.4 ppm, while the ethanol moiety appears as a triplet for CH₂OH (δ 3.6–3.8 ppm) and a singlet for the pyrazolo-pyrimidine methyl group (δ 3.1–3.3 ppm) . Mass spectrometry (MS) verifies molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₈N₆O: 334.15).
Q. What safety protocols are critical during handling and storage?
Store at -20°C for long-term stability (1–2 years) and use PPE (gloves, goggles) to avoid inhalation or skin contact . Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. What are the primary applications of this compound in preclinical research?
It serves as a kinase inhibitor intermediate or a scaffold for anticancer agents. Pyrazolo[3,4-d]pyrimidine derivatives exhibit activity against tyrosine kinases and mTOR pathways, making them relevant in oncology and immunology studies .
Q. How can researchers troubleshoot low yields during synthesis?
Low yields may arise from incomplete substitution at the 4-position. Strategies include increasing reaction time (e.g., 25–30 hours for xylene-based reflux ), using excess reagents (1.2–1.5 equivalents), or switching to polar aprotic solvents (DMF or DMSO) to enhance reactivity .
Advanced Research Questions
Q. How do substituents on the benzyl or pyrazolo-pyrimidine rings influence biological activity?
Substituents modulate potency and selectivity. For instance, electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl ring enhance kinase binding affinity by increasing electrophilicity . Modifications to the ethanolamine moiety (e.g., replacing -OH with -OCH₃) can improve solubility or metabolic stability .
Q. What strategies resolve contradictions in reported biological data for pyrazolo-pyrimidine analogs?
Discrepancies in IC₅₀ values may stem from assay conditions (e.g., ATP concentration in kinase assays). Validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) and standardize cell lines (e.g., HEK293 vs. HeLa) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
Molecular docking (e.g., using AutoDock Vina) predicts interactions with target proteins like EGFR or VEGFR2. QSAR models optimize logP (aim for 1–3) and polar surface area (<140 Ų) to enhance blood-brain barrier permeability or oral bioavailability .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Scaling reactions from mg to gram scale risks side reactions (e.g., dimerization). Use flow chemistry for controlled mixing and temperature , or replace hazardous solvents (e.g., benzene) with greener alternatives (toluene or ethanol) .
Q. How does stereochemistry at the ethanolamine moiety affect target engagement?
The (R)-enantiomer of similar compounds shows higher affinity for kinases due to optimal hydrogen bonding with catalytic lysine residues. Resolve enantiomers via chiral HPLC or asymmetric synthesis using tert-butyl sulfinamide auxiliaries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
